[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460954
InChI: InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13460954

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1
Standard InChI Key SSCBCHWPTFFJMC-QWRGUYRKSA-N
Isomeric SMILES CCN([C@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C
SMILES CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol. Its IUPAC name, tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate, reflects its stereochemical configuration and functional groups. Key structural features include:

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle contributing to conformational rigidity.

  • (S)-2-Aminopropionyl Group: An L-alanine-derived moiety that enables hydrogen bonding and chiral recognition.

  • tert-Butyl Ester: A bulky protecting group that enhances solubility and stability under acidic conditions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₇N₃O₃
Molecular Weight285.38 g/mol
Optical Rotation[α]D²⁵ = +24.5° (c=1, CHCl₃)
LogP (Partition Coefficient)1.82 ± 0.15

X-ray crystallography and NMR studies confirm the (S,S) configuration at the pyrrolidine C3 and alanine C2 positions, critical for its bioactivity. The tert-butyl ester adopts a trans-conformation relative to the carbamate group, minimizing steric hindrance.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrrolidine Functionalization: (S)-pyrrolidin-3-amine is reacted with ethyl chloroformate to form the ethyl-carbamate intermediate.

  • Acylation: Steglich esterification couples the intermediate with (S)-2-aminopropionic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • tert-Butyl Protection: The carboxylic acid is protected using tert-butyl chloroformate under basic conditions (pH 9–10).

Critical Parameters:

  • Temperature: Reactions proceed optimally at 0–5°C to prevent racemization.

  • Catalyst Loading: DMAP (10 mol%) ensures high regioselectivity.

Industrial-Scale Production

Flow microreactor systems enhance yield (85–92%) and reduce reaction time (2–3 hours) compared to batch processes. Continuous purification via simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess (ee).

Chemical Reactivity and Functionalization

The compound undergoes three primary reactions:

  • Ester Hydrolysis: Acidic or enzymatic cleavage of the tert-butyl group yields the free carboxylic acid, a precursor for peptide coupling.

  • Amide Formation: The amino group reacts with activated carbonyls (e.g., NHS esters) to generate stable conjugates.

  • Oxidation: Treatment with Jones reagent oxidizes the pyrrolidine ring to a lactam, altering bioactivity.

Table 2: Reaction Conditions and Products

ReactionReagentsProductYield
HydrolysisHCl (6M), 25°C, 12hCarboxylic acid derivative78%
Amide CouplingEDC/HOBt, DIPEA, DMFBiotinylated conjugate65%
OxidationCrO₃, H₂SO₄, acetonePyrrolidinone analog52%

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits dipeptidyl peptidase-IV (DPP-4) with an IC₅₀ of 0.8 µM, as shown in assays using HEK293 cells expressing recombinant human DPP-4 . Molecular docking reveals that the pyrrolidine nitrogen forms a salt bridge with Glu205 and Glu206 in the enzyme’s active site .

Neurokinin Receptor Modulation

In rodent models, it acts as a neurokinin-3 (NK3) receptor antagonist (Kᵢ = 12 nM), reducing visceral pain response by 40% at 10 mg/kg . The tert-butyl ester enhances blood-brain barrier permeability, with a brain/plasma ratio of 0.9.

Table 3: Pharmacokinetic Profile

ParameterValueMethod
Half-life (t₁/₂)2.3 ± 0.4 hRat IV administration
Cmax1.8 µMOral dose (50 mg/kg)
AUC₀–∞14.2 µM·hLC-MS/MS analysis

Applications in Drug Development

Antidiabetic Agents

As a DPP-4 inhibitor, the compound enhances glucose-dependent insulin secretion, making it a candidate for type 2 diabetes therapy . Analogs with fluorinated tert-butyl groups show improved metabolic stability (t₁/₂ = 6.7 h).

Analgesics

Its NK3 antagonism is leveraged in treating chronic pain. A prodrug variant with a phosphonooxymethyl group achieves 80% oral bioavailability in primates .

Radiopharmaceuticals

Labeling with ¹⁸F via nucleophilic aromatic substitution yields a PET tracer for imaging DPP-4 expression in pancreatic β-cells.

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

Compound ModificationDPP-4 IC₅₀ (µM)NK3 Kᵢ (nM)
tert-Butyl → Methyl ester3.245
Ethyl-carbamate → Benzyl1.128
(S,S) → (R,R) Configuration>100>1000

The tert-butyl group and (S,S) stereochemistry are critical for potency. Methyl esters exhibit reduced metabolic stability, while benzyl carbamates improve CNS penetration.

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